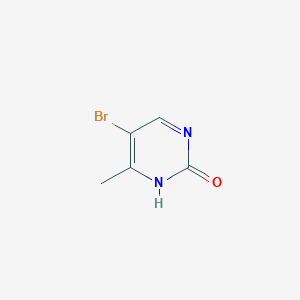

5-Bromo-4-methylpyrimidin-2-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-6-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-4(6)2-7-5(9)8-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWDZEOKVWGGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608077 | |

| Record name | 5-Bromo-6-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69849-34-9 | |

| Record name | 5-Bromo-6-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-4-methylpyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 5-Bromo-4-methylpyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide outlines a plausible synthetic route based on established chemical principles and provides expected characterization data.

Introduction

This compound is a substituted pyrimidine (B1678525) derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including nucleobases and various pharmaceuticals. The introduction of a bromine atom and a methyl group to the pyrimidin-2-ol core can significantly influence its physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents. This guide details a proposed two-step synthesis, purification, and characterization of the title compound.

Synthesis of this compound

The proposed synthesis of this compound is a two-step process, beginning with the synthesis of the precursor 4-methylpyrimidin-2-ol, followed by its bromination.

Synthesis of 4-methylpyrimidin-2-ol (Precursor)

The synthesis of 4-methylpyrimidin-2-ol can be achieved via the condensation of ethyl acetoacetate (B1235776) and urea (B33335) in the presence of a base, a variation of the well-known Biginelli reaction.

Reaction Scheme:

Figure 1: Synthesis of 4-methylpyrimidin-2-ol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add urea, followed by the dropwise addition of ethyl acetoacetate.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl). The resulting precipitate is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.

Bromination of 4-methylpyrimidin-2-ol

The second step involves the electrophilic bromination of the 4-methylpyrimidin-2-ol precursor at the 5-position using a brominating agent such as N-Bromosuccinimide (NBS).

Reaction Scheme:

Figure 2: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 4-methylpyrimidin-2-ol in a suitable solvent such as acetonitrile or chloroform.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. An initiator, such as a catalytic amount of benzoyl peroxide, may be added if the reaction is slow.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating for several hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Characterization of this compound

The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and purity. The following table summarizes the expected physicochemical and spectral data.

Table 1: Physicochemical and Expected Spectral Data for this compound

| Property | Expected Value |

| Molecular Formula | C₅H₅BrN₂O |

| Molecular Weight | 189.01 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in the literature; expected to be a relatively high-melting solid. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~11-12 (br s, 1H, -OH/NH), ~7.5-8.0 (s, 1H, pyrimidine C6-H), ~2.2-2.4 (s, 3H, -CH₃). The exact chemical shifts can vary depending on the tautomeric form present in the solution. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~160-165 (C=O), ~150-155 (C-Br), ~140-145 (C-CH₃), ~110-115 (C-H), ~15-20 (-CH₃). The chemical shifts are estimates and depend on the predominant tautomer. |

| IR (KBr) | ν (cm⁻¹): ~3100-2800 (O-H and N-H stretching), ~1650 (C=O stretching, from the pyrimidone tautomer), ~1600 (C=N and C=C stretching), ~1400-1300 (C-N stretching), ~600-500 (C-Br stretching). |

| Mass Spectrometry (ESI) | m/z: [M+H]⁺ expected at 188.96 and 190.96 (isotopic pattern for Br), [M-H]⁻ expected at 186.95 and 188.95. |

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, substituted pyrimidines are known to exhibit a wide range of biological activities, including but not limited to:

-

Antimicrobial activity: Many pyrimidine derivatives have shown efficacy against various bacterial and fungal strains.

-

Anticancer activity: The pyrimidine core is present in several anticancer drugs that act as kinase inhibitors or antimetabolites.

-

Antiviral activity: Modified nucleoside analogues containing a pyrimidine base are a cornerstone of antiviral therapy.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. A general workflow for screening the biological activity of a novel compound is presented below.

Figure 3: General workflow for biological activity screening.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established organic chemistry principles. While experimental data for this specific compound is scarce, the expected characterization data provides a useful reference for researchers. The diverse biological activities associated with the pyrimidine scaffold suggest that this compound could be a valuable starting point for the development of new therapeutic agents. Further experimental investigation is warranted to validate the proposed synthetic route, confirm the structural and physicochemical properties, and explore the potential biological applications of this compound.

An In-depth Technical Guide to 5-Bromo-4-methylpyrimidin-2-ol: Physicochemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 5-Bromo-4-methylpyrimidin-2-ol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its application in research and drug development. A summary of available data is presented in Table 1. It is important to note that this compound can exist in tautomeric forms, primarily as the -ol and -one isomers. The data presented below is for the compound generally referred to by this name, with specific tautomeric forms noted where the information is available. Much of the available data is computed, with a notable lack of experimentally determined values.

Table 1: Physicochemical Properties of this compound and its Tautomer

| Property | Value | Data Type | Source |

| Molecular Formula | C5H5BrN2O | --- | PubChem[1] |

| Molecular Weight | 189.01 g/mol | Computed | PubChem[1] |

| XLogP3 | 0.2 | Computed | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | Computed | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed | PubChem[1] |

| Rotatable Bond Count | 0 | Computed | PubChem[1] |

| Exact Mass | 187.95853 Da | Computed | PubChem[1] |

| Monoisotopic Mass | 187.95853 Da | Computed | PubChem[1] |

| Topological Polar Surface Area | 41.5 Ų | Computed | PubChem[1] |

| Heavy Atom Count | 9 | Computed | PubChem[1] |

| Melting Point | Not available | --- | --- |

| Boiling Point | Not available | --- | --- |

| pKa | Not available | --- | --- |

| Solubility | Not available | --- | --- |

Tautomerism

Hydroxypyrimidines, such as this compound, can exist in equilibrium between their enol (-ol) and keto (-one) tautomeric forms. The stability of these tautomers can be influenced by factors such as the solvent and pH. In the solid state, the keto form is often favored for similar pyrimidine (B1678525) structures. The tautomeric state of the molecule can significantly impact its physicochemical properties and biological activity.

Synthesis and Analysis: A Generalized Approach

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain, a general synthetic strategy can be inferred from the synthesis of related pyrimidine derivatives. A plausible synthetic and analytical workflow is outlined below.

General Synthetic Workflow

A common approach to synthesizing substituted pyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with a urea (B33335) or amidine derivative. For this compound, a potential route could involve the cyclization of a brominated acetoacetate (B1235776) derivative with urea. The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of a pyrimidine derivative.

Caption: A generalized workflow for the synthesis and analysis of pyrimidine derivatives.

Experimental Protocols

Note: The following are generalized protocols and have not been experimentally validated for this compound. They are provided as a representative example of the methodologies that would be employed.

1. Synthesis (Illustrative Example):

-

Reaction Setup: To a solution of a suitable brominated β-ketoester in ethanol, add an equimolar amount of urea.

-

Reaction Condition: Add a catalytic amount of a base (e.g., sodium ethoxide) and reflux the mixture for several hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture, neutralize with a suitable acid, and remove the solvent under reduced pressure. The resulting crude product can be extracted with an appropriate organic solvent.

2. Purification:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate) and allow it to cool slowly to form crystals.

-

Column Chromatography: If recrystallization is insufficient, purify the compound using silica (B1680970) gel column chromatography with a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

3. Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Data Acquisition: Acquire 1H and 13C NMR spectra to confirm the chemical structure.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) or another suitable ionization method to determine the molecular weight.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid.

-

Column: Use a C18 reverse-phase column.

-

Detection: Monitor the elution at a suitable UV wavelength.

-

Analysis: Inject the sample to determine its purity by measuring the peak area.

-

Signaling Pathways and Biological Activity

Despite a comprehensive search of scientific literature and patent databases, no specific information was found regarding the involvement of this compound in any signaling pathways or its specific use in drug development workflows. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and this compound may be a subject of ongoing research. However, at the time of this report, there is no publicly available data to create the requested diagrams for signaling pathways or detailed experimental workflows in a drug development context. Researchers interested in this compound would need to conduct exploratory studies to determine its biological targets and potential therapeutic applications.

References

An In-depth Technical Guide to 5-Bromo-4-methylpyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylpyrimidin-2-ol is a halogenated pyrimidine (B1678525) derivative. The pyrimidine scaffold is a core structure in many biologically active compounds, including several approved drugs, due to its ability to mimic the purine (B94841) bases of DNA and RNA. The presence of a bromine atom and a methyl group on the pyrimidine ring of this compound suggests its potential for diverse biological activities, making it a compound of interest for further investigation in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identifiers, and discusses general methodologies for its synthesis, characterization, and biological evaluation.

Chemical Identifiers and Tautomerism

This compound exists in tautomeric equilibrium with other forms, most notably 5-bromo-4-methyl-1H-pyrimidin-2-one and 5-bromo-2-methylpyrimidin-4-ol. This is a crucial consideration for its synthesis, characterization, and biological testing, as the observed properties may reflect a mixture of these tautomers. Different databases and suppliers may use varying nomenclature for this compound.

Below is a summary of the key identifiers for this compound and its common tautomers.

| Identifier | This compound | 5-bromo-4-methyl-1H-pyrimidin-2-one / 5-Bromo-4-methylpyrimidin-2(1H)-one | 5-bromo-2-methylpyrimidin-4-ol / 5-bromo-2-methyl-4(1H)-pyrimidinone |

| CAS Number | Not available | 69849-34-9 | 1676-57-9[1][2][3][4] |

| Molecular Formula | C5H5BrN2O | C5H5BrN2O | C5H5BrN2O |

| Molecular Weight | 189.01 g/mol | 189.01 g/mol | 189.01 g/mol |

| IUPAC Name | This compound | 5-bromo-4-methyl-1H-pyrimidin-2-one | 5-bromo-2-methyl-4-hydroxypyrimidine |

| Canonical SMILES | CC1=C(Br)C=NC(=O)N1 | CC1=C(Br)C=NC(=O)N1 | CC1=NC=C(Br)C(=O)N1 |

| PubChem CID | Not available | Not available | 13463837 |

General Experimental Protocols

Synthesis

The synthesis of substituted pyrimidines can be achieved through various well-established chemical reactions. A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with a urea (B33335) or thiourea (B124793) derivative. For this compound, a potential synthetic route could involve the cyclocondensation of a suitably substituted 1,3-dicarbonyl compound with urea, followed by bromination.

A generalized workflow for a potential synthesis is depicted below:

Caption: A potential synthetic workflow for this compound.

Characterization

The structural confirmation of the synthesized compound would involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, including the position of the methyl and bromo substituents on the pyrimidine ring. The spectra would also provide insights into the predominant tautomeric form in the solvent used for analysis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes) would be a characteristic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups present, such as C=O, N-H, and C-H bonds, which can further help in confirming the tautomeric form.

-

Melting Point: The melting point is a physical property that can be used to assess the purity of the synthesized compound.

Biological Evaluation

Given the broad range of biological activities reported for pyrimidine derivatives, a number of in vitro assays would be relevant to assess the potential of this compound.[5]

1. Kinase Inhibition Assays:

Many pyrimidine-based compounds are known to be kinase inhibitors.[6] An in vitro kinase assay can be performed to determine the inhibitory activity of the compound against a panel of kinases.

A general workflow for a kinase inhibition assay is as follows:

Caption: General workflow for an in vitro kinase inhibition assay.

2. Cell Viability and Cytotoxicity Assays:

To assess the effect of the compound on cell viability, various assays can be employed, such as the MTT, MTS, or XTT assays, which measure metabolic activity, or the LDH assay, which measures membrane integrity.[7][8][9][10]

A generalized protocol for an MTT assay is outlined below:

Protocol: MTT Cell Viability Assay [9]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Caption: A typical workflow for a cell viability assay like the MTT assay.

Potential Signaling Pathways

While no specific signaling pathways have been reported for this compound, based on the activities of other pyrimidine derivatives, it could potentially modulate various cellular signaling pathways. For instance, if it acts as a kinase inhibitor, it could interfere with pathways such as the PI3K/Akt, MAPK/ERK, or JAK/STAT pathways, which are frequently dysregulated in diseases like cancer. Further research would be needed to elucidate its specific molecular targets and mechanisms of action.

Conclusion

This compound is a chemical entity with potential for biological activity due to its substituted pyrimidine core. This guide has provided a summary of its known identifiers, acknowledging its tautomeric nature, and has outlined general experimental approaches for its synthesis, characterization, and biological evaluation. The provided protocols for kinase inhibition and cell viability assays serve as a starting point for investigating the pharmacological profile of this and related compounds. Further empirical studies are necessary to determine the specific biological effects and therapeutic potential of this compound.

References

- 1. chembk.com [chembk.com]

- 2. 5-BROMO-2-METHYL-4(1H)-PYRIMIDINONE | 1676-57-9 [chemicalbook.com]

- 3. 5-BROMO-2-METHYL-4(1H)-PYRIMIDINONE(1676-57-9) 1H NMR [m.chemicalbook.com]

- 4. 5-BROMO-2-METHYL-4(1H)-PYRIMIDINONE CAS#: 1676-57-9 [amp.chemicalbook.com]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

Spectroscopic Analysis of Pyrimidine Derivatives: A Technical Guide

Disclaimer: Due to the limited availability of public spectroscopic data for 5-Bromo-4-methylpyrimidin-2-ol, this guide utilizes the closely related and structurally similar compound, 4-methylpyrimidine , as a representative example to illustrate the principles of spectroscopic data presentation and experimental methodologies. The data and analyses presented herein pertain exclusively to 4-methylpyrimidine.

This technical whitepaper provides a comprehensive overview of the spectroscopic characterization of 4-methylpyrimidine, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4-methylpyrimidine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.95 | s | - | H2 |

| 8.50 | d | 5.0 | H6 |

| 7.25 | d | 5.0 | H5 |

| 2.60 | s | - | -CH₃ |

Solvent: CDCl₃ s = singlet, d = doublet

Table 2: ¹³C NMR Spectroscopic Data for 4-methylpyrimidine

| Chemical Shift (δ) ppm | Assignment |

| 166.0 | C4 |

| 158.5 | C2 |

| 156.8 | C6 |

| 129.8 | C5 |

| 24.2 | -CH₃ |

Note: Specific peak assignments for ¹³C NMR can vary based on the prediction model and experimental conditions. The provided assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-methylpyrimidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2950 | Medium | C-H stretch (aromatic and alkyl) |

| 1580-1450 | Strong | C=C and C=N stretching |

| 1435 | Medium | C-H bend (methyl) |

| 995, 785, 720 | Strong | C-H out-of-plane bending |

Sample Preparation: Neat (liquid film)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-methylpyrimidine

| m/z | Relative Intensity (%) | Assignment |

| 94 | 100 | [M]⁺ (Molecular Ion) |

| 93 | 50 | [M-H]⁺ |

| 67 | 45 | [M-HCN]⁺ |

| 52 | 20 | [C₃H₂N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of the purified compound was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: The proton NMR spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans. The free induction decay (FID) was Fourier transformed with an exponential line broadening of 0.3 Hz.

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.[1][2] For solid samples, a common alternative is to prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a translucent disk.[2]

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

Instrumentation: Mass spectral data was obtained using a mass spectrometer equipped with an Electron Ionization (EI) source.

Ionization and Analysis: The sample was ionized using a 70 eV electron beam.[3] The resulting ions were accelerated and separated by a quadrupole mass analyzer. The detector recorded the abundance of ions at each mass-to-charge (m/z) ratio.

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic analysis and the relationship between the different analytical techniques.

Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of an organic compound.

References

Pyrimidine Derivatives: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) nucleus, a fundamental heterocyclic scaffold, is a privileged structure in medicinal chemistry, forming the backbone of nucleic acids and a multitude of clinically significant therapeutic agents.[1] Its inherent drug-like properties and synthetic accessibility have established it as a cornerstone for the development of novel drugs across a wide range of diseases.[2][3] This technical guide provides a comprehensive overview of the role of pyrimidine derivatives in drug discovery, focusing on their diverse biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Therapeutic Applications of Pyrimidine Derivatives

Research has consistently demonstrated the broad therapeutic potential of pyrimidine-based compounds.[4] Their structural versatility allows for fine-tuning of pharmacological activity, leading to the discovery of potent agents in several key therapeutic areas.[2]

Anticancer Activity

Pyrimidine derivatives are central to modern oncology.[5][6] Many act as antimetabolites, interfering with nucleic acid synthesis, while others function as potent inhibitors of protein kinases that are critical for cancer cell growth and survival.[7][8] A major focus has been the development of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.[5]

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile (Compound 3b) | A-549 (Lung) | 16.31 ± 0.84 | [9] |

| Pyrimidine-5-carbonitrile (Compound 5b) | A-549 (Lung) | 14.19 ± 0.73 | [9] |

| Pyrimidine-5-carbonitrile (Compound 5d) | A-549 (Lung) | 13.55 ± 0.65 | [9] |

| Pyrido[2,3-d]pyrimidine (Compound 2d) | A549 (Lung) | >50 (at 50 µM) | [10] |

| Uracil Derivative (Compound 5) | HeLa (Cervical) | 0.3 | [11] |

| Uracil Derivative (Compound 39) | HeLa (Cervical) | 3.0 | [11] |

| Uracil Derivative (Compound 38) | HeLa (Cervical) | 4.0 | [11] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity

Chronic inflammation underlies a host of diseases, and pyrimidine derivatives have emerged as powerful anti-inflammatory agents.[12] Their mechanisms often involve the inhibition of key inflammatory mediators, most notably the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3][13] Selective COX-2 inhibition is a highly sought-after characteristic, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] The clinically approved drug Tofacitinib, a pyrimidine derivative, functions by inhibiting Janus kinases (JAKs), which are crucial for cytokine signaling in inflammatory responses.[14][15]

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrimidine Derivative (L1) | COX-1 | >100 | >10 | [16] |

| COX-2 | 10.0 | [16] | ||

| Pyrimidine Derivative (L2) | COX-1 | >100 | >10 | [16] |

| COX-2 | 10.0 | [16] | ||

| Pyrano[2,3-d]pyrimidine (Compound 5) | COX-2 | 0.04 ± 0.09 | - | [17] |

| Pyrano[2,3-d]pyrimidine (Compound 6) | COX-2 | 0.04 ± 0.02 | - | [17] |

| Celecoxib (Reference) | COX-2 | 0.04 ± 0.01 | - | [17] |

| Meloxicam (Reference) | COX-1 | 15.1 | 0.15 | [16] |

| COX-2 | 2.2 | [16] |

'-' indicates data not available in the cited source.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[18] Pyrimidine derivatives have shown significant potential, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[5][19] These compounds often target essential microbial enzymes or cellular processes, providing novel mechanisms to combat resistant strains.[18]

Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrrolopyrimidine (Bromo derivative) | Staphylococcus aureus | 8 | [20] |

| Pyrrolopyrimidine (Iodo derivative) | Staphylococcus aureus | 8 | [20] |

| Pyrrolopyrimidine (Compound 19) | Staphylococcus aureus | 16 | [20] |

| Thienopyrimidine (Compound 21) | Staphylococcus aureus | 32 | [20] |

| Pyrimidin-2-ol (Compound 2) | Escherichia coli | 0.91 (µM/ml) | [19] |

| Pyrimidin-2-amine (Compound 5) | Bacillus subtilis | 0.96 (µM/ml) | [19] |

| Pyrimidin-2-thiol (Compound 10) | Pseudomonas aeruginosa | 0.77 (µM/ml) | [19] |

| Pyrimidin-2-thiol (Compound 11) | Aspergillus niger | 1.68 (µM/ml) | [19] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.

Key Signaling Pathways in Pyrimidine-Based Drug Action

The therapeutic effects of pyrimidine derivatives are achieved by modulating specific cellular signaling pathways that are dysregulated in disease. Understanding these pathways is critical for rational drug design and development.

EGFR Signaling Pathway (Anticancer)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-Akt pathways.[21][22] These pathways control cell proliferation, survival, and differentiation.[21] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrimidine-based inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and halting the oncogenic signaling.

NF-κB Signaling Pathway (Anti-inflammatory)

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[23] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, activate the IκB kinase (IKK) complex, which then phosphorylates IκB.[24][25] This phosphorylation targets IκB for degradation, releasing NF-κB to translocate into the nucleus, where it drives the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[23] Pyrimidine derivatives can inhibit this pathway at various points, reducing the inflammatory response.

JAK-STAT Signaling Pathway (Anti-inflammatory)

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is essential for transmitting signals from cytokines and growth factors to the nucleus, regulating immunity and inflammation.[15][26] Cytokine binding to its receptor activates receptor-associated JAKs, which then phosphorylate the receptor.[26] This creates docking sites for STAT proteins, which are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[15] Tofacitinib, a pyrimidine-based JAK inhibitor, blocks the activity of JAK1 and JAK3, thereby interrupting this signaling cascade and reducing the inflammatory response in autoimmune diseases like rheumatoid arthritis.[14][27]

Experimental Protocols

Reproducible and standardized methodologies are fundamental to drug discovery research. This section provides detailed protocols for key in vitro assays used to evaluate the biological activities of pyrimidine derivatives.

General Workflow for In Vitro Screening

The initial evaluation of a compound library typically follows a standardized workflow to identify promising hits for further development. This multi-step process involves primary screening to assess activity, secondary screening to confirm hits and determine potency, and subsequent assays to evaluate specificity and mechanism of action.

Protocol: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[28] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[6][12] The amount of formazan, which is dissolved and measured spectrophotometrically, is directly proportional to the number of living cells.[28]

-

Materials:

-

Cancer cell line (e.g., A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test pyrimidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom microplates

-

Microplate reader (absorbance at 570 nm)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines a compound's ability to inhibit COX-1 and COX-2 enzymes, which is crucial for assessing anti-inflammatory potential.[3]

-

Principle: A colorimetric or fluorometric method is used to measure the peroxidase activity of the COX enzyme.[3] The assay monitors the appearance of an oxidized product, and the reduction in its formation in the presence of a test compound indicates COX inhibition.[29]

-

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD)[16]

-

Test pyrimidine derivatives and reference inhibitors (e.g., Celecoxib, Indomethacin)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate and microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare solutions of the COX-1 or COX-2 enzyme, heme, and test compounds in the assay buffer.

-

Incubation: To each well of a 96-well plate, add the assay buffer, the enzyme, heme, and the test compound at various concentrations.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

-

Measurement: Immediately measure the change in absorbance over time (kinetic read) at the appropriate wavelength (e.g., 590 nm for oxidized TMPD) using a microplate reader.[29]

-

Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each compound concentration by comparing the rate to that of a vehicle control. Plot the percent inhibition against the compound concentration to calculate the IC50 value for both COX-1 and COX-2. The selectivity index is calculated as IC50(COX-1) / IC50(COX-2).

-

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][30][31]

-

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the test compound in a liquid growth medium in a 96-well plate.[13] After incubation, the presence or absence of visible bacterial growth determines the MIC.[13]

-

Materials:

-

Test bacterial strains (e.g., S. aureus, E. coli)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Test pyrimidine derivatives

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

-

Procedure:

-

Inoculum Preparation: From a fresh agar (B569324) plate (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Dispense 50 µL of CAMHB into all wells of a 96-well plate. In the first column, add 100 µL of the test compound at twice the highest desired final concentration. Perform twofold serial dilutions by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution column.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.[13] Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conclusion

Pyrimidine and its derivatives represent a highly versatile and clinically significant scaffold in drug discovery.[15] Their ability to potently and selectively modulate key biological targets has led to the development of successful therapies for cancer, inflammation, and infectious diseases.[2][5][12] The continued exploration of pyrimidine chemical space, guided by a deep understanding of molecular mechanisms and supported by robust experimental evaluation, promises to deliver the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 27. ard.bmj.com [ard.bmj.com]

- 28. benchchem.com [benchchem.com]

- 29. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 30. emerypharma.com [emerypharma.com]

- 31. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

Tautomerism in Substituted Hydroxypyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a phenomenon of paramount importance in the study of heterocyclic compounds, particularly substituted hydroxypyrimidines. The position of this equilibrium can significantly influence the physicochemical properties, biological activity, and pharmacokinetic profile of a molecule. This technical guide provides a comprehensive overview of the core principles of tautomerism in substituted hydroxypyrimidines, with a focus on lactam-lactim, amino-imino, and thione-thiol forms. It presents a compilation of quantitative data, details key experimental protocols for the characterization of tautomeric forms, and utilizes visualizations to illustrate the complex equilibria involved. A thorough understanding of these tautomeric transformations is crucial for the rational design and development of novel therapeutics.

Introduction: The Significance of Tautomerism in Drug Discovery

Hydroxypyrimidine scaffolds are integral components of numerous biologically active molecules, including nucleobases and a wide array of synthetic drugs. The presence of hydroxyl, amino, or thiol substituents on the pyrimidine (B1678525) ring gives rise to various tautomeric forms, which can coexist in equilibrium. The predominant tautomer can vary depending on factors such as the nature and position of other substituents, the solvent, temperature, and pH.

The specific tautomeric form of a drug molecule can profoundly impact its interaction with biological targets. Different tautomers exhibit distinct hydrogen bonding patterns, dipole moments, and steric profiles, leading to variations in binding affinity and specificity for enzymes and receptors. Furthermore, tautomerism can affect a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, the ability to predict, identify, and quantify the tautomeric species of a drug candidate is a critical aspect of modern drug discovery and development.

Types of Tautomerism in Substituted Hydroxypyrimidines

Substituted hydroxypyrimidines can exhibit several types of prototropic tautomerism, involving the migration of a proton. The most common forms are:

-

Lactam-Lactim Tautomerism: This is a form of keto-enol tautomerism prevalent in hydroxypyrimidines. The equilibrium exists between the lactam (amide) form, characterized by a carbonyl group, and the lactim (enol) form, which contains a hydroxyl group.

-

Amino-Imino Tautomerism: In aminopyrimidines, a proton can migrate from an exocyclic amino group to a ring nitrogen atom, resulting in an equilibrium between the amino and imino forms.

-

Thione-Thiol Tautomerism: For mercaptopyrimidines, the equilibrium lies between the thione (thioamide) form and the thiol (mercapto) form.

These tautomeric equilibria are often influenced by the electronic effects of other substituents on the pyrimidine ring and the polarity of the surrounding medium.

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is described by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers at equilibrium. The following tables summarize quantitative data on the tautomeric equilibria of various substituted pyrimidines.

Table 1: Lactam-Lactim Tautomeric Equilibria in Substituted Pyrimidines

| Compound | Substituent | Solvent | Temperature (°C) | Predominant Tautomer | KT ([lactam]/[lactim]) | Reference(s) |

| 4-Hydroxypyrimidine | - | Gas Phase | - | Lactam | ~2.33 | [1] |

| 4-Hydroxypyrimidine | - | CCl4 | - | Lactim | 0.012 | [2] |

| 6-Chloro-2-hydroxypyridine | 6-Chloro | D2O | Room Temp | Lactam | 2.1 | [2] |

| 2-Hydroxypyridine | - | Cyclohexane | 25 | Lactam | 1.7 | [3] |

| 2-Hydroxypyridine* | - | Water | - | Lactam | 900 | [4] |

Note: Data for hydroxypyridines are included as they are structurally related and provide valuable comparative insights.

Table 2: Amino-Imino Tautomeric Equilibria in Substituted Adenosines

| Compound | Solvent | Proportion of Imino Form (%) | Reference(s) |

| N6-Hydroxyadenosine | CCl4 | ~10 | [5] |

| N6-Hydroxyadenosine | Aqueous | ~90 | [5] |

| N6-Methoxyadenosine | CCl4 | ~10 | [5] |

| N6-Methoxyadenosine | Aqueous | ~90 | [5] |

Table 3: Thione-Thiol Tautomeric Equilibria in Mercaptopyrimidines

| Compound | Solvent | Predominant Tautomer | Reference(s) |

| 2-Mercaptopyrimidine | Nonpolar (e.g., Dichloroethane) | Thiol | [6] |

| 2-Mercaptopyrimidine | Polar (e.g., Ethanol) | Thione | [6] |

| 4,6-Dimethyl-2-mercaptopyrimidine | Nonpolar | Thiol | [6] |

| 4,6-Dimethyl-2-mercaptopyrimidine | Polar | Thione | [6] |

Factors Influencing Tautomeric Equilibrium

Substituent Effects

The electronic nature of substituents on the pyrimidine ring can significantly influence the relative stability of tautomers.

-

Electron-donating groups (EDGs) , such as amino and alkyl groups, tend to stabilize the more aromatic lactim, amino, and thiol forms by increasing the electron density in the ring.

-

Electron-withdrawing groups (EWGs) , such as nitro and halo groups, generally favor the less aromatic lactam, imino, and thione forms by withdrawing electron density and stabilizing the polarized carbonyl or thiocarbonyl bonds.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.

-

Polar solvents tend to favor the more polar tautomer. For instance, the lactam form, with its greater dipole moment, is often stabilized in polar solvents like water and alcohols through hydrogen bonding and dipole-dipole interactions.[6]

-

Nonpolar solvents generally favor the less polar tautomer, which is often the lactim, amino, or thiol form. In nonpolar environments, intramolecular hydrogen bonding within the less polar tautomer can also be a stabilizing factor.[6]

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric mixtures rely on various spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution and the solid state.[7]

-

Principle: Tautomers in slow exchange on the NMR timescale will show distinct sets of signals for each species. For rapidly interconverting tautomers, an averaged spectrum is observed.

-

Methodology:

-

Sample Preparation: Dissolve the substituted hydroxypyrimidine in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) at a concentration typically ranging from 1 to 10 mg/mL.

-

Data Acquisition: Acquire 1H, 13C, and potentially 15N NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay between scans (typically 5 times the longest T1).

-

Analysis: The ratio of tautomers can be determined by integrating the signals corresponding to each form.[8] For fast exchange, variable temperature NMR can be used to slow down the interconversion and resolve the individual tautomers.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.

-

Principle: The electronic transitions of conjugated systems are sensitive to the tautomeric form. The lactam and lactim forms, for example, have different chromophores and thus absorb at different wavelengths.

-

Methodology:

-

Sample Preparation: Prepare dilute solutions of the compound in the solvent of interest (e.g., ethanol, water, n-hexane) with concentrations typically in the range of 10-4 to 10-5 M.[9]

-

Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Analysis: The relative amounts of each tautomer can be determined by deconvolution of the overlapping absorption bands, often with the aid of chemometric methods or by comparison with the spectra of "fixed" tautomers (e.g., N-methylated or O-methylated derivatives).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule and can be used to distinguish between tautomers.

-

Principle: The presence of characteristic vibrational bands, such as C=O (lactam), O-H (lactim), N-H, and C=N (imino), allows for the identification of the predominant tautomeric form.

-

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet), a mull (e.g., Nujol), or in solution using an appropriate IR-transparent solvent (e.g., CCl4, CHCl3).

-

Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm-1).

-

Analysis: The presence and intensity of key absorption bands are used to identify the major tautomer. For example, a strong absorption in the 1650-1700 cm-1 region is indicative of a C=O stretch of a lactam, while a broad absorption around 3200-3600 cm-1 suggests an O-H stretch of a lactim.

-

Visualization of Tautomeric Equilibria

The following diagrams, generated using the DOT language, illustrate the key tautomeric equilibria in hydroxypyrimidines.

Conclusion

The tautomerism of substituted hydroxypyrimidines is a multifaceted phenomenon with profound implications for their chemical behavior and biological function. A comprehensive understanding of the interplay between substituent effects, solvent polarity, and the resulting tautomeric preferences is indispensable for the successful design and optimization of pyrimidine-based drug candidates. The experimental and computational methodologies outlined in this guide provide a robust framework for the characterization and quantification of tautomeric equilibria, empowering researchers in the fields of medicinal chemistry and drug development to make more informed decisions in their pursuit of novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Keto–enol tautomerism is a reaction we discuss in detail in Chapt... | Study Prep in Pearson+ [pearson.com]

- 9. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

An In-depth Technical Guide to the Safety and Handling of Brominated Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, synthesis, and biological relevance of brominated pyrimidines. These compounds are pivotal building blocks in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics. Adherence to strict safety protocols is paramount when working with these halogenated heterocycles due to their potential reactivity and toxicity.

Physicochemical Properties and Hazard Identification

Brominated pyrimidines are typically crystalline solids with varying melting points depending on their substitution pattern. They are generally soluble in organic solvents and sparingly soluble in water.[1] The presence of the bromine atom and the pyrimidine (B1678525) core imparts specific reactivity and potential hazards.

Quantitative Data Summary

The following table summarizes key physical and toxicological data for representative brominated pyrimidines. It is important to note that comprehensive toxicity data, particularly LD50 values, are not available for all compounds and should be handled with the assumption of significant toxicity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Acute Oral Toxicity (LD50) | GHS Hazard Statements |

| 5-Bromopyrimidine (B23866) | C₄H₃BrN₂ | 158.98 | 67-73 | 168 | No data available | H315, H319, H335[2] |

| 2,4-Dibromopyrimidine (B1316284) | C₄H₂Br₂N₂ | 237.88 | 65-73 | - | No data available | Not fully classified |

| 2,4,6-Tribromopyrimidine | C₄HBr₃N₂ | 316.78 | 108-113 | 369.1 | No data available | H302, H315, H318, H335 |

| 5-Bromouracil | C₄H₃BrN₂O₂ | 190.98 | >300 | - | No data available | H302 |

Note: The absence of a specific LD50 value does not imply low toxicity. All compounds should be handled with appropriate precautions.

GHS Hazard Classifications

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| GHS Pictogram | Hazard Class | Description |

| Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation, Acute toxicity, oral (Category 4) | May cause skin, eye, and respiratory irritation. Harmful if swallowed. | |

| Serious Eye Damage (Category 1) | Causes serious eye damage. |

Safety and Handling Protocols

Due to their potential hazards, strict adherence to safety protocols is mandatory when handling brominated pyrimidines.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling these compounds. The following PPE is mandatory:

-

Eye Protection: Tightly fitting safety goggles or a face shield are essential to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.

-

Skin and Body Protection: A lab coat or chemical-resistant coveralls should be worn at all times to prevent skin exposure.

-

Respiratory Protection: All handling of solid brominated pyrimidines that may generate dust, and any reactions involving volatile reagents, must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage and Incompatibility

Brominated pyrimidines should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3] They should be kept in tightly sealed containers. These compounds are incompatible with strong oxidizing agents, strong acids, and strong bases.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate non-essential personnel from the area and restrict access.

-

Ventilate: Ensure adequate ventilation, but avoid creating airborne dust.

-

Personal Protection: Don the appropriate PPE as outlined in Section 2.1.

-

Containment and Cleanup:

-

Solid Spills: Carefully sweep or scoop the material into a suitable, closed container for disposal. Avoid generating dust.

-

Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Emergency Contact: In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

Waste Disposal

All waste containing brominated pyrimidines must be treated as hazardous waste.

-

Segregation: Keep brominated pyrimidine waste separate from other waste streams, particularly from non-halogenated organic waste.

-

Containerization: Use designated, properly labeled, and sealed containers for the waste. The container must be compatible with the chemical.

-

Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any known hazard symbols.

-

Off-Site Disposal: Contact your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the hazardous waste. Do not dispose of brominated pyrimidines down the drain.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key brominated pyrimidines. All procedures should be carried out in a well-ventilated fume hood with appropriate PPE.

Synthesis of 5-Bromopyrimidine

This protocol describes the direct bromination of pyrimidine.

Materials:

-

Pyrimidine hydrochloride

-

Nitrobenzene (B124822) (or o-dichlorobenzene)

-

Bromine (Br₂)

-

Reaction vessel with heating mantle, stirrer, condenser, and addition funnel

Procedure:

-

Suspend the pyrimidine hydrochloride salt in nitrobenzene within the reaction vessel.

-

Heat the mixture to a temperature range of 125°C to 135°C with stirring.

-

Once the temperature is stable, add bromine (Br₂) dropwise to the heated mixture over a period of 30 to 90 minutes. The addition rate should be controlled to maintain a smooth reaction.

-

After the addition is complete, maintain the reaction mixture at 125°C to 135°C for an additional 2 to 6 hours to ensure the reaction goes to completion.

-

After the reaction period, allow the mixture to cool to room temperature.

-

Proceed with the appropriate work-up and purification steps (e.g., neutralization, extraction, and crystallization or distillation) to isolate the 5-bromopyrimidine product.

Synthesis of 2,4-Dibromopyrimidine

This protocol describes the synthesis of 2,4-dibromopyrimidine from uracil (B121893).

[4]Materials:

-

Uracil (pyrimidine-2,4(1H,3H)-dione)

-

Phosphorus oxybromide (POBr₃)

-

Ice water

-

Sodium bicarbonate

-

Dichloromethane (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a reaction flask, mix phosphorus oxybromide (0.14 mol) and uracil (0.027 mol).

-

Heat the reaction mixture with stirring at 125°C for 2 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into 500 g of ice water.

-

Neutralize the aqueous mixture with solid sodium bicarbonate.

-

Extract the aqueous phase twice with 150 ml of dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash silica gel column chromatography to yield 2,4-dibromopyrimidine as a white solid.

Synthesis of 2,4,6-Tribromopyrimidine

This protocol describes a method for the synthesis of 2,4,6-tribromopyrimidine.

Materials:

-

2,4,6-Trihydroxypyrimidine (Barbituric acid)

-

Phosphorus oxybromide (POBr₃)

-

Ice water

-

Sodium bicarbonate

-

Dichloromethane (CH₂Cl₂)

-

Ethanol (B145695) for recrystallization

Procedure:

-

Carefully mix 2,4,6-trihydroxypyrimidine with an excess of phosphorus oxybromide in a reaction flask equipped with a reflux condenser.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and cautiously pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the crude product by recrystallization from ethanol to obtain 2,4,6-tribromopyrimidine.

Quenching of Bromination Reactions

Excess bromine from bromination reactions must be quenched before work-up.

Materials:

-

10% (w/v) aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃)

-

Ice-water bath

Procedure:

-

Cool the reaction mixture to 0-5°C in an ice-water bath.

-

Slowly add the quenching solution to the reaction mixture with vigorous stirring. The addition should be dropwise initially to control any exotherm.

-

Continue adding the quenching solution until the characteristic red-brown color of bromine disappears.

-

Proceed with the aqueous work-up.

Conclusion

Brominated pyrimidines are valuable and versatile intermediates in modern drug discovery. Their synthesis and handling require a thorough understanding of their chemical properties and potential hazards. By implementing the robust safety protocols, detailed experimental procedures, and waste management practices outlined in this guide, researchers can safely and effectively utilize these important building blocks to advance the development of new medicines.

References

A Technical Guide to the Solubility of 5-Bromo-4-methylpyrimidin-2-ol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility characteristics of 5-Bromo-4-methylpyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes the established methodologies for determining its solubility in a range of common organic solvents. The provided experimental protocols are intended to empower researchers to generate precise and reliable solubility data in their own laboratory settings.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is sparse. The following table summarizes the known data point. Researchers are encouraged to use the experimental protocols outlined in this guide to expand upon this dataset.

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 10 mM |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a compound. The following are detailed methodologies adapted from established practices for pyrimidine (B1678525) derivatives, which can be readily applied to this compound.

Equilibrium Solubility Determination by the Shake-Flask Method

This is a widely recognized and reliable method for determining thermodynamic solubility.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials for sample collection

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow for equilibration. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Determine the concentration of the undiluted saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

-

Gravimetric Method

This method is straightforward and does not require a specific analytical technique for concentration determination, but it relies on the non-volatility of the solute.

Objective: To determine the solubility of this compound in a solvent by evaporating the solvent from a saturated solution and weighing the remaining solid.

Materials:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the shake-flask method to prepare a saturated solution and allow it to equilibrate.

-

-

Sample Collection:

-

Carefully filter a known volume or mass of the supernatant to remove any undissolved solid.

-

-

Solvent Evaporation:

-

Transfer a precisely weighed or measured volume of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen, in a fume hood, or in an oven at a temperature below the decomposition point of the compound.

-

Ensure all the solvent has been removed by drying the residue to a constant weight.

-

-

Calculation:

-

Weigh the dish or vial containing the dried solute.

-

The mass of the solute is the final weight minus the initial weight of the empty container.

-

Calculate the solubility based on the mass of the solute and the initial volume or mass of the solvent used.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the equilibrium shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational framework for researchers to systematically determine the solubility of this compound in various organic solvents. The generation of such data is essential for its effective application in drug discovery and development, enabling informed decisions on formulation, purification, and delivery.

Navigating the Landscape of Brominated Pyrimidines: A Technical Guide to 5-Bromo-4-methylpyrimidin-2-ol for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and application of 5-Bromo-4-methylpyrimidin-2-ol. The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Brominated pyrimidines, in particular, are valuable intermediates in the synthesis of novel drug candidates due to their propensity for further chemical modification. This guide provides a detailed overview of the commercial availability, key suppliers, and technical specifications of this compound and its closely related isomer, 5-Bromo-2-methylpyrimidin-4-ol, to aid in research and development endeavors.

Chemical Identity and Commercial Availability

A critical aspect of sourcing any chemical compound is its unambiguous identification, typically through a Chemical Abstracts Service (CAS) number. In the case of This compound , there appears to be a degree of ambiguity in publicly available databases. While at least one supplier lists this specific isomer, a dedicated CAS number has not been identified in our comprehensive search.

However, a structurally similar and well-documented isomer, 5-Bromo-2-methylpyrimidin-4-ol , is readily available from multiple suppliers and is assigned the CAS number 1676-57-9 .[1][2] Researchers seeking to work with a brominated methylpyrimidinol should be aware of this distinction to ensure the procurement of the correct starting material for their experiments.

One supplier, BLD Pharm, lists "this compound" and provides a Molecular Formula of C₅H₅BrN₂O and a Molecular Weight of 189.01.[3] They also assign it the MDL number MFCD12402337.[3] Without a CAS number, it is recommended that researchers contact the supplier directly to obtain a certificate of analysis and confirm the compound's structural identity before purchase.

Key Suppliers

The following table summarizes the known suppliers for this compound and the more common isomer, 5-Bromo-2-methylpyrimidin-4-ol.

| Compound Name | Supplier | Website | Notes |

| This compound | BLD Pharm | --INVALID-LINK-- | No CAS number provided. MDL: MFCD12402337.[3] |

| 5-Bromo-2-methylpyrimidin-4-ol | ChemicalBook | --INVALID-LINK-- | Lists multiple suppliers. |

| 5-Bromo-2-methylpyrimidin-4-ol | BioOrganics | --INVALID-LINK-- | CAS: 1676-57-9.[1] |

| 5-Bromo-4-hydroxy-2-methylpyrimidine | Synchem Inc. | --INVALID-LINK-- | Synonym for 5-Bromo-2-methylpyrimidin-4-ol.[4] |

| 5-Bromo-4-hydroxy-2-methylpyrimidine | Fulcrum Scientific Ltd. | --INVALID-LINK-- | Synonym for 5-Bromo-2-methylpyrimidin-4-ol.[4] |

Technical Data

Quantitative data for these compounds are crucial for experimental planning. The following tables summarize the available physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | BLD Pharm[3] |

| Molecular Weight | 189.01 g/mol | BLD Pharm[3] |

| MDL Number | MFCD12402337 | BLD Pharm[3] |

| Storage | 2-8°C | BLD Pharm[3] |

Table 2: Physicochemical Properties of 5-Bromo-2-methylpyrimidin-4-ol

| Property | Value | Source |

| CAS Number | 1676-57-9 | PubChem[2] |

| Molecular Formula | C₅H₅BrN₂O | PubChem[2] |

| Molecular Weight | 189.01 g/mol | PubChem[2] |

| Purity | >98% | BioOrganics[1] |

| Appearance | Data not readily available | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Data not readily available |

Experimental Considerations